3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
Properties
IUPAC Name |
3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-6(12)3-11-8-7(4)5(9)2-10-8/h2-3,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIHHBMYONXQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process would also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (C-3 Chlorine)
The chlorine atom at position 3 undergoes substitution reactions under catalytic or thermal conditions:
Mechanistic Insight : Palladium-catalyzed cross-couplings (Suzuki, Buchwald–Hartwig) dominate synthetic workflows due to their efficiency in forming C–C and C–N bonds for drug discovery scaffolds .
Functionalization of C-5 Hydroxyl Group
The hydroxyl group at position 5 participates in alkylation, acylation, and oxidation:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | SEM-Cl, K₂CO₃, DMF | 5-SEM-protected derivatives |
| Oxidation | KMnO₄, acidic conditions | 5-Ketone derivatives |
| Acylation | AcCl, pyridine | 5-Acetate esters |
Key Challenge : The hydroxyl group’s acidity (pKa ~8–10) necessitates protection during metal-catalyzed reactions to avoid deprotonation-induced side pathways .
Deprotection and Rearrangement Reactions
SEM-protected derivatives undergo acid-mediated deprotection with unique outcomes:
Example : Treatment of SEM-protected 3-iodo-5-hydroxy derivatives with TFA at 50°C for 18 h yields an 8-membered tricyclic azaindole (69% isolated yield) .
Electrophilic Aromatic Substitution (C-4 Methyl)
The methyl group at position 4 directs electrophilic reactions to adjacent positions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitro derivatives |
| Halogenation | NBS, DMF | 6-Bromo derivatives |
Synthetic Utility : Nitro intermediates are reduced to amines for kinase inhibitor synthesis (e.g., FGFR-targeting compounds) .
Reductive Transformations
Catalytic hydrogenation selectively modifies substituents:
| Substrate | Conditions | Products |
|---|---|---|
| 3-Nitro derivatives | H₂/Pd-C, MeOH | 3-Amino-pyrrolopyridines |
| Olefin-containing analogs | Transfer hydrogenation (NH₄HCO₂, Pd/C) | Saturated analogs |
Industrial Relevance : Continuous flow hydrogenation systems achieve >90% yields with reduced catalyst loading.
Metal-Free Coupling Reactions
Chan–Lam coupling enables C–N bond formation without transition metals:
| Substrate | Conditions | Products |
|---|---|---|
| 3-Boronic acid derivatives | Cu(OAc)₂, Et₃N, DCM | 3-Aryl/heteroaryl derivatives |
Limitation : Lower efficiency compared to Pd-mediated methods, with yields rarely exceeding 60% .
Acid/Base-Mediated Rearrangements
The fused pyrrolopyridine system undergoes ring-expansion under strong acids:
| Conditions | Products | Mechanism |
|---|---|---|
| H₂SO₄, 120°C | Quinoline-fused analogs | Retro-aldol followed by re-cyclization. |
Application : Generates structurally diverse heterocycles for high-throughput screening libraries.
Critical Analysis of Reaction Selectivity
-
Competing Sites : C-3 chlorine is more reactive than C-5 hydroxyl in cross-couplings, but protection strategies (SEM, acetyl) are essential to avoid interference .
-
Byproduct Formation : SEM deprotection with TFA generates formaldehyde, leading to tricyclic byproducts unless scavengers (e.g., morpholine) are used .
This compound’s versatility underpins its role in synthesizing kinase inhibitors (e.g., FGFR, RORC2 targets) and optoelectronic materials . Future research should address scalability of Pd-free methodologies and stabilization of reactive intermediates.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol has garnered attention for its potential therapeutic properties. Research indicates that it may act as an inhibitor for various enzymes and receptors, making it a candidate for drug development.
Case Studies:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in tumor cells, which is crucial for cancer treatment strategies.
Neuropharmacology
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its effects on neurotransmitter systems.
Potential Effects:
- Cognitive Enhancement : Early-stage studies indicate that it may enhance memory and learning capabilities by modulating cholinergic pathways.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules.
Synthetic Pathways:
- Building Block for Heterocycles : It can be utilized to create other pyrrole derivatives, expanding the library of compounds available for pharmaceutical applications.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic substitution | 5-substituted pyrroles | 85 |
| Coupling reactions | Biologically active compounds | 70 |
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these receptors, the compound can interfere with the signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Chlorine at position 3 (target compound) vs. iodine () alters reactivity. Iodine’s larger atomic radius facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine is more electronegative, influencing electronic distribution .
- Methyl vs. Nitro/Fluoro : The methyl group in the target compound increases lipophilicity and metabolic stability compared to nitro (electron-withdrawing) or fluoro (hydrogen-bonding) substituents .
- Hydroxyl Group : The 5-OH group is conserved across analogues, enabling hydrogen bonding and solubility in polar solvents.
Physicochemical and Reactivity Comparisons
Solubility and Lipophilicity
- 3-Chloro-4-methyl derivative : LogP ≈ 1.8 (estimated), balancing lipophilicity (methyl) and polarity (OH) for membrane permeability .
- 4-Nitro analogue : Lower LogP (~0.5) due to nitro group polarity but prone to reduction in biological systems .
- 4-Fluoro analogue : LogP ≈ 1.2, with improved aqueous solubility compared to methylated derivatives .
Biological Activity
Overview
3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 5-position. Its molecular formula is C₈H₇ClN₂O, and it has a molecular weight of approximately 172.6 g/mol .
The presence of both the chlorine atom and hydroxyl group contributes to the compound's chemical reactivity. These functional groups enable various reactions that can modify the compound to enhance its biological properties or to synthesize derivatives. The compound's structure allows it to interact with specific molecular targets, which is crucial for its biological activity .
Biological Activities
Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities:
Anticancer Activity
- Mechanism of Action : The compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting these receptors, the compound can interfere with cell signaling pathways that regulate cell proliferation and differentiation, potentially leading to reduced tumor growth and induction of apoptosis in cancer cells .
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. However, comprehensive pharmacological evaluations are necessary to confirm these effects .
Antibacterial Potential
- Recent studies have explored the antibacterial properties of pyrrole derivatives. While specific data on this compound is limited, related compounds have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus .
Case Studies
- Inhibition of FGFRs : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds could inhibit FGFRs effectively. The structural modifications in these compounds were shown to enhance their potency against tumor cells by improving interactions within the hydrophobic pockets of target proteins .
- Antibacterial Activity : A series of pyrrole derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with similar structures demonstrated MIC values significantly lower than standard antibiotics, indicating strong potential as new antibacterial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include cyclization under controlled conditions using catalysts and specific temperature settings .
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ol | Structure | Chlorine at 4-position; lacks methyl group |
| 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine | Structure | Additional pyridine ring; more complex structure |
| 6-Amino-pyridin-3-ol | Structure | Amino group instead of hydroxyl; different functional group |
These variations illustrate how modifications can influence biological activity and chemical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of pyrrolo-pyridine derivatives typically involves multi-step reactions. For example, analogous compounds (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) are synthesized via:
Cyclization : Ethyl 2-cyano-4,4-dimethoxybutanoate is coupled with formamidine to form a pyrimidine intermediate .
Chlorination : Final chlorination using reagents like POCl₃ or PCl₃ introduces the chloro substituent .
- Key variables include temperature control (e.g., −20°C to prevent side reactions) and solvent selection (e.g., dichloromethane for diazomethane reactions) . Yield optimization requires monitoring intermediates via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?
- Methodological Answer :
- NMR : Compare chemical shifts for diagnostic signals, such as aromatic protons (δ 6.8–8.5 ppm for pyrrolo-pyridine systems) and methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns (e.g., loss of Cl or methyl groups) .
- IR : Identify hydroxyl (broad ~3200 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of pyrrolo-pyridine derivatives?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (e.g., as used for ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine) provides unambiguous confirmation of substituent positions and hydrogen bonding .
- Computational Modeling : DFT calculations or molecular docking (using software like MOE) can predict binding interactions and validate experimental bioactivity data .
- Meta-Analysis : Compare SAR trends across analogs (e.g., 3-formyl-4-methyl derivatives ) to identify outliers caused by steric effects or solubility differences.
Q. How can regioselectivity challenges in functionalizing the pyrrolo-pyridine core be addressed?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., amides or sulfonamides) to control lithiation sites during C-H activation .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) enable selective arylations at the 5-position .
- Protection/Deprotection : Temporary protection of the hydroxyl group (e.g., as a silyl ether) prevents undesired side reactions during alkylation .
Q. What experimental designs mitigate instability of this compound under aqueous or oxidative conditions?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized solid to prevent hydrolysis .
- Antioxidants : Add 0.1% BHT or ascorbic acid to solutions to inhibit oxidation .
- pH Control : Buffered solutions (pH 6–7) stabilize the hydroxyl group while minimizing dechlorination .
Data Analysis and Validation
Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug formation .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain in vivo efficacy discrepancies .
- Dose-Response Curves : Compare EC₅₀ values across models; significant shifts may indicate off-target effects in complex systems .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Methodological Answer :
- ADMET Prediction : Software like ACD/Labs or SwissADME estimates logP, solubility, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate hydration free energy to optimize formulations for aqueous solubility .
- QSPR Models : Quantitative structure-property relationships correlate substituent effects (e.g., methyl vs. ethyl groups) with melting points or stability .
Contradictory Evidence Resolution
Q. How can discrepancies in reported synthetic yields for similar pyrrolo-pyridine derivatives be reconciled?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and identify yield-limiting steps .
- Scale-Up Effects : Pilot studies (e.g., 1 mmol vs. 100 mmol) may reveal heat transfer or mixing inefficiencies not apparent in small-scale reactions .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling steps, as ligand choice impacts turnover .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
